molecular formula C17H17F3N2O3 B15024147 2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone

Katalognummer: B15024147
Molekulargewicht: 354.32 g/mol
InChI-Schlüssel: XIKHFVCCVXFBNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This reaction is typically carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride. This reaction is usually performed at low temperatures to control the exothermic nature of the reaction.

    Trifluoromethylation: A more advanced method involves the direct trifluoromethylation of a suitable precursor using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production often employs the Friedel-Crafts acylation method due to its simplicity and relatively high yield. The reaction is scaled up in large reactors with efficient cooling systems to manage the exothermic reaction.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: It is used as a probe to study biochemical pathways involving trifluoromethyl groups.

Medicine

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide.

Wirkmechanismus

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with serotonin receptors, which may explain some of its neurological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-TRIFLUORO-1-PHENYLETHAN-1-ONE: Similar structure but lacks the indole and morpholine groups.

    2,2,2-TRIFLUOROACETOPHENONE: Similar trifluoromethyl group but different aromatic ring structure.

    1,1,1-TRIFLUORO-2-PROPANONE: Similar trifluoromethyl group but different carbon skeleton.

Uniqueness

The presence of the indole and morpholine groups in 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE makes it unique compared to other trifluoromethyl compounds. These groups contribute to its potential biological activity and make it a valuable compound for medicinal chemistry research.

Eigenschaften

Molekularformel

C17H17F3N2O3

Molekulargewicht

354.32 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethanone

InChI

InChI=1S/C17H17F3N2O3/c1-11-15(16(24)17(18,19)20)12-4-2-3-5-13(12)22(11)10-14(23)21-6-8-25-9-7-21/h2-5H,6-10H2,1H3

InChI-Schlüssel

XIKHFVCCVXFBNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.